molecular formula C24H22O3 B15074508 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione CAS No. 65003-07-8

24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione

Katalognummer: B15074508
CAS-Nummer: 65003-07-8
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: IQIBRSZRBYIBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

24-Oxahexacyclo[128301,1403,1205,10016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione is a complex organic compound with a unique hexacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and oxygen atoms

Vorbereitungsmethoden

The synthesis of 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, oxidation, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione can be compared with other similar hexacyclic compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

65003-07-8

Molekularformel

C24H22O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

24-oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione

InChI

InChI=1S/C24H22O3/c25-21-23-11-17-7-3-4-8-18(17)12-24(23,22(26)27-21)14-20-10-16-6-2-1-5-15(16)9-19(20)13-23/h1-8,19-20H,9-14H2

InChI-Schlüssel

IQIBRSZRBYIBNJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC34CC5=CC=CC=C5CC3(CC2CC6=CC=CC=C61)C(=O)OC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.